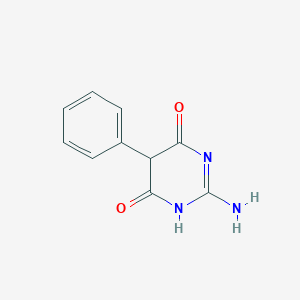
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 2 and a phenyl group at position 5, along with keto groups at positions 4 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the phenyl group but has similar structural features.
5-Phenylpyrimidine-2,4,6-trione: Contains three keto groups instead of an amino group.
2-Amino-5-methylpyrimidine-4,6(1h,5h)-dione: Has a methyl group instead of a phenyl group.
Uniqueness
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione is unique due to the presence of both an amino group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
6622-49-7 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
2-amino-5-phenyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5,7H,(H3,11,12,13,14,15) |
InChI-Schlüssel |
HXJMYDQRVROSHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


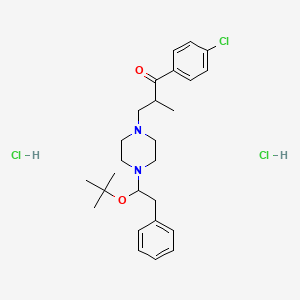
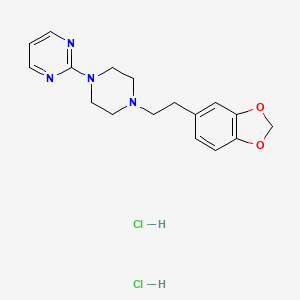
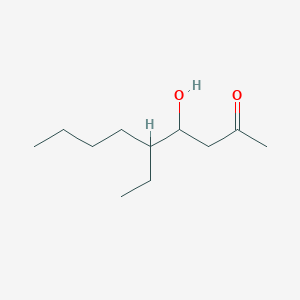
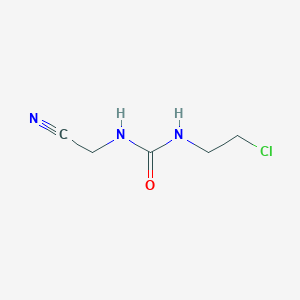
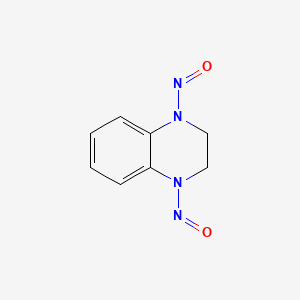
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

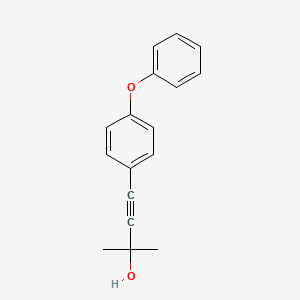
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
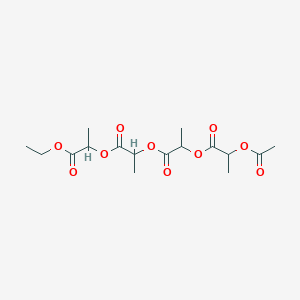
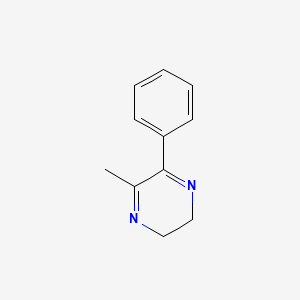
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)

